molecular formula C22H22N4O5S2 B6478348 N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 951478-84-5

N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6478348
CAS No.: 951478-84-5
M. Wt: 486.6 g/mol
InChI Key: UUPKIRCZQJLFSA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic thiadiazine-dione core fused with a substituted acetamide moiety. Its molecular architecture includes a 3,5-dimethoxyphenyl group and an ethyl substituent on the central triazatricyclo ring system. Such compounds are typically synthesized for pharmaceutical research, with structural modifications aimed at optimizing bioactivity and pharmacokinetic properties. Advanced analytical techniques like LC/MS, as employed in marine actinomycete metabolite studies , are critical for characterizing such molecules and identifying structural analogs.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c1-4-26-18-8-6-5-7-17(18)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-9-15(30-2)11-16(10-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPKIRCZQJLFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS No. 951478-84-5) is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The molecular formula of this compound is C31H35N3O5SC_{31}H_{35}N_{3}O_{5}S with a molecular weight of approximately 561.7 g/mol. The compound features multiple functional groups and cyclic systems, contributing to its biological activity.

Structural Characteristics

Property Details
Molecular FormulaC31H35N3O5S
Molecular Weight561.7 g/mol
InChIKeyBWGAYHIABKUMKH-UHFFFAOYSA-N
Complexity Rating767

Antioxidant Activity

A study investigating related compounds indicated that methoxy-substituted phenyl groups can enhance antioxidant capacity through free radical scavenging mechanisms. This suggests that N-(3,5-dimethoxyphenyl)-2-{...} may similarly exhibit such properties.

Antimicrobial Properties

Research has shown that acetamide derivatives can inhibit bacterial growth. For instance:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Results : Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Anti-inflammatory Mechanisms

In vitro studies on similar compounds have indicated modulation of cytokine production:

  • Cytokines Examined : TNF-alpha and IL-6.
  • Findings : Significant reduction in cytokine levels was observed at concentrations as low as 10 µM.

Future Directions

Further research is essential to elucidate the pharmacodynamics and pharmacokinetics of N-(3,5-dimethoxyphenyl)-2-{...}. Investigations should focus on:

  • In Vivo Studies : To confirm the biological activities observed in vitro.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
  • Therapeutic Applications : Exploration of its potential as a therapeutic agent in conditions like cancer or chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

A closely related compound, cataloged under CAS No. 895102-81-5, differs in two key structural aspects:

Phenyl Substituents : Replaces the 3,5-dimethoxy groups with a 3-chloro-4-methoxy configuration.

Central Ring Substituent : Substitutes the ethyl group with a methyl group on the triazatricyclo system .

Table 1: Structural Comparison

Feature Main Compound Arctom Compound (CAS 895102-81-5)
Phenyl Substituents 3,5-dimethoxy 3-chloro-4-methoxy
Central Ring Substituent Ethyl Methyl
Potential Impact Increased lipophilicity, metabolic stability Enhanced electronegativity, altered steric bulk
Implications of Structural Differences
  • Steric Considerations : The ethyl group in the main compound may enhance metabolic stability due to reduced oxidative susceptibility compared to methyl .
  • Bioactivity Clustering : Studies on 37 small molecules demonstrate that structural similarities correlate with shared bioactivity profiles and protein target interactions . Thus, the main compound and its analogs likely target overlapping pathways (e.g., kinase inhibition or protease modulation), with potency variations dictated by substituent chemistry.

Hypothesized Pharmacological Differences

  • Solubility : The 3,5-dimethoxy groups may improve aqueous solubility compared to the chloro-substituted analog.
  • Target Selectivity : The ethyl group’s bulkiness might reduce off-target effects by limiting access to smaller active sites.
  • Metabolism : Methyl substituents are typically metabolized faster than ethyl groups, suggesting shorter half-lives for the Arctom compound .

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